![molecular formula C20H16N4O3S B6576937 N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1172485-72-1](/img/structure/B6576937.png)
N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide (NBM-3NPITC) is an organic compound that has been studied for its potential applications in scientific research. NBM-3NPITC has been found to have several biochemical and physiological effects, and has been used in laboratory experiments to study a variety of biological processes.
Scientific Research Applications
- Thiazoles, including imidazo-thiazole derivatives, have been investigated for their antioxidant potential. These compounds scavenge free radicals and protect cells from oxidative damage. Researchers have explored the antioxidant activity of N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide as a potential therapeutic agent against oxidative stress-related diseases .
- Thiazoles have shown promise as antimicrobial and antifungal agents. Researchers have synthesized related compounds and evaluated their efficacy against various pathogens. N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide may have similar potential .
- Thiazole-based compounds have been evaluated for their antitumor and cytotoxic activities. Researchers have synthesized derivatives and tested their effects on cancer cell lines. Further exploration of this compound’s potential in cancer therapy is warranted .
Antioxidant Properties
Antimicrobial and Antifungal Activity
Antitumor and Cytotoxic Potential
Mechanism of Action
Target of Action
The primary target of N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by forming a stable protein-ligand complex . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate .
Biochemical Pathways
The inhibition of Pantothenate synthetase affects the pantothenate biosynthesis pathway, leading to a deficiency of coenzyme A . Coenzyme A is involved in various metabolic pathways, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. The disruption of these pathways can lead to the death of the Mtb .
Pharmacokinetics
The compound was designed using in silico admet prediction, which suggests that it may have favorable absorption, distribution, metabolism, excretion, and toxicity (admet) properties .
Result of Action
The compound exhibits potent antitubercular activity. The most active derivative, carrying a 4-nitro phenyl moiety, displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . Importantly, no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .
properties
IUPAC Name |
N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-13-18(19(25)21-11-14-6-3-2-4-7-14)28-20-22-17(12-23(13)20)15-8-5-9-16(10-15)24(26)27/h2-10,12H,11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVNMLXUCWACNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.